7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazolo, pyrido, and pyrimidine rings. Such a structure is often associated with a variety of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with various reagents can lead to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of rings and the presence of the pyridin-3-ylmethyl group. This unique structure can result in distinct biological activities and interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H11N5O |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
11-(pyridin-3-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H11N5O/c21-15-12-9-17-14-3-6-18-20(14)13(12)4-7-19(15)10-11-2-1-5-16-8-11/h1-9H,10H2 |
InChI Key |
OXORODVSEGINBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
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